N-[(5-chloropyridin-2-yl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(5-chloropyridin-2-yl)carbamothioyl]furan-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropyridine moiety linked to a furan ring through a carbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]furan-2-carboxamide typically involves the reaction of 5-chloropyridine-2-amine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloropyridin-2-yl)carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: Investigated for its antioxidant and antitumor activities.
Medicine: Explored for its potential as an anticancer agent, particularly in breast cancer research.
Mechanism of Action
The mechanism by which N-[(5-chloropyridin-2-yl)carbamothioyl]furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can chelate metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the chlorine atom on the pyridine ring.
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: Similar thiourea derivative with a benzamide moiety instead of a furan ring.
Uniqueness
N-[(5-chloropyridin-2-yl)carbamothioyl]furan-2-carboxamide is unique due to the presence of both a chloropyridine and a furan ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2S/c12-7-3-4-9(13-6-7)14-11(18)15-10(16)8-2-1-5-17-8/h1-6H,(H2,13,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUDGCFTFNVNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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